4-(Trimethylsilyl)pyrimidine

Übersicht

Beschreibung

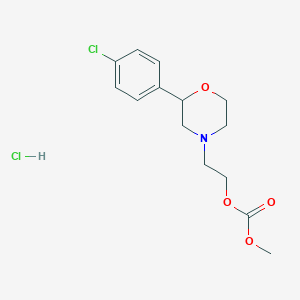

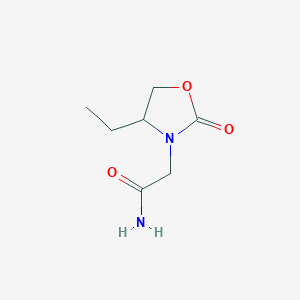

“4-(Trimethylsilyl)pyrimidine” is a chemical compound with the molecular formula C10H21N3OSi2 . It is also known by other names such as “4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-”, “O2,N4-Bis(trimethylsilyl)cytosine”, and “Bis(trimethylsilyl)cytosine” among others .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years. For instance, Müller et al. developed a method to synthesize 2,4-substituted pyrimidines. By the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF and methyl cyanide under Sonogashira coupling conditions, they were able to afford disubstituted pyrimidines .Molecular Structure Analysis

The molecular structure of “4-(Trimethylsilyl)pyrimidine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H21N3OSi2/c1-15(2,3)13-9-7-8-11-10(12-9)14-16(4,5)6/h7-8H,1-6H3, (H,11,12,13) .Chemical Reactions Analysis

Pyrimidine compounds have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of these reactions is often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Wissenschaftliche Forschungsanwendungen

Synthesis of Nucleosides and Nucleotides : 4-(Trimethylsilyl)pyrimidine is used in the silylation of pyrimidine bases, aiding in the synthesis of nucleosides, nucleotides, and their analogues. This method offers a systematic approach to create these crucial biological molecules (Lukevics et al., 1974).

Chromatographic Analysis : The compound plays a role in gas-liquid chromatographic analysis of purine and pyrimidine bases. It aids in developing quantitative methods for analyzing these bases at various levels, offering insights into their presence and concentrations in different samples (Gehrke & Lakings, 1971).

Study of Synthetic Nucleosides : Investigations into the trimethylsilyl derivatives of pyrimidines and purines, including their physical properties and aromatic ring systems, have been conducted, offering insights into the structural aspects of these derivatives (Nishimura & Iwai, 1964).

Antitumor Activity in Pharmaceuticals : In the field of medicinal chemistry, 4-(Trimethylsilyl)pyrimidine has been used in the synthesis of new 5-fluorouracil derivatives aimed at cancer treatment, with a focus on reducing side effects and enhancing safety margins (Rosowsky et al., 1981).

Synthesis of Trifluoromethylated Analogues : The compound is instrumental in synthesizing trifluoromethylated analogues of certain pyrimidines, which are important in pharmaceutical research (Sukach et al., 2015).

Development of Therapeutic Agents : 4-(Trimethylsilyl)pyrimidine derivatives have been used in synthesizing novel pyrido[2,3-d]pyrimidine nucleosides, which are potential therapeutic agents with antimicrobial properties (Singh et al., 2000).

Characterization in DNA Studies : The compound is used in characterizing DNA photoproducts and lesions, essential for understanding DNA damage and repair mechanisms (Kim et al., 1994).

Wirkmechanismus

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes. Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

Zukünftige Richtungen

Pyrimidines have been known to display a range of pharmacological effects and have been used in the treatment of various diseases. Future research could focus on the development of new pyrimidines as anti-inflammatory agents, with the aim of enhancing their anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

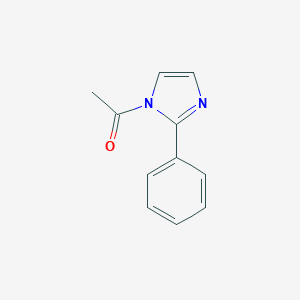

trimethyl(pyrimidin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWHSWEVUZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438467 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trimethylsilyl)pyrimidine | |

CAS RN |

164738-48-1 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)

![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)

![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)

![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)